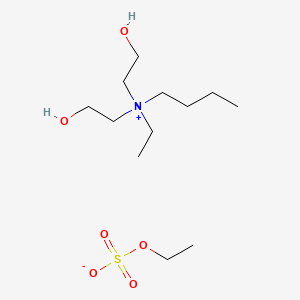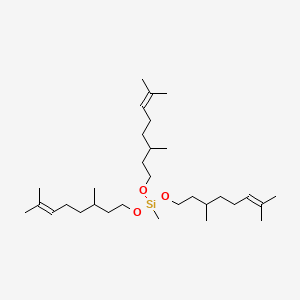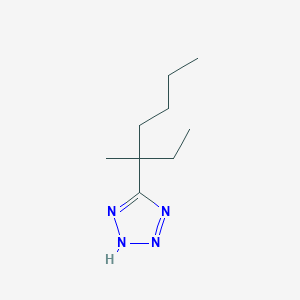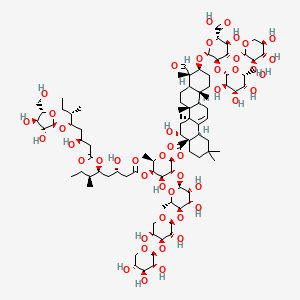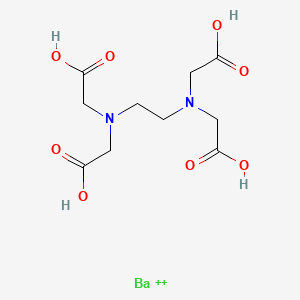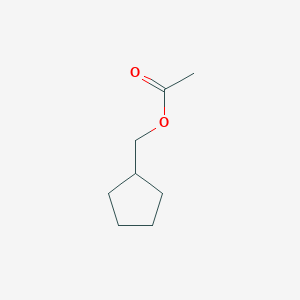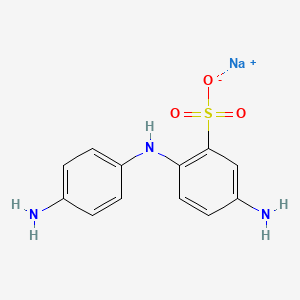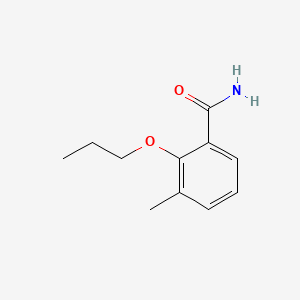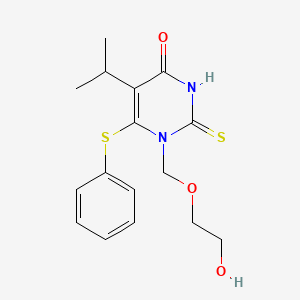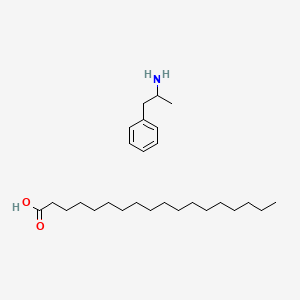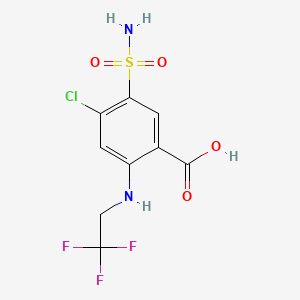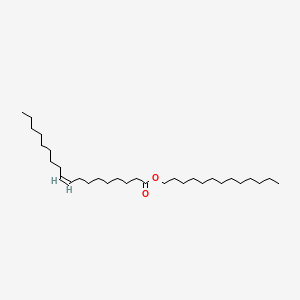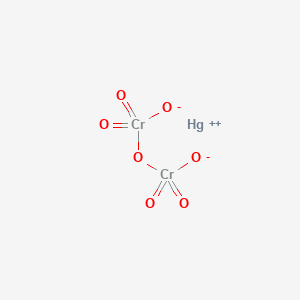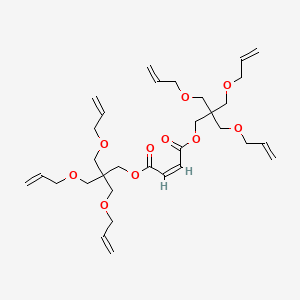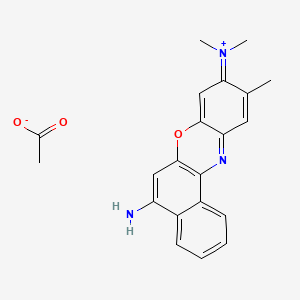
5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate is a synthetic organic compound known for its vibrant coloration and potential applications in various scientific fields. This compound belongs to the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms. The unique arrangement of functional groups in this compound contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate typically involves a multi-step process. One common method includes the condensation of 5-amino-2-nitrosophenol with 4-dimethylaminobenzaldehyde under acidic conditions to form an intermediate. This intermediate is then subjected to cyclization and methylation reactions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality. Additionally, purification steps, including crystallization and chromatography, are employed to isolate the desired product from by-products and impurities.
化学反应分析
Types of Reactions
5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized phenoxazine compounds.
科学研究应用
Chemistry
In chemistry, 5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate is used as a dye and a fluorescent probe. Its ability to absorb and emit light at specific wavelengths makes it valuable in spectroscopic studies and analytical chemistry.
Biology
The compound is employed in biological research as a staining agent for nucleic acids and proteins. Its fluorescent properties enable visualization of cellular components under a microscope, aiding in the study of cellular structures and functions.
Medicine
In medicine, this compound has potential applications in diagnostic imaging and as a therapeutic agent. Its ability to selectively bind to certain biomolecules makes it useful in targeted imaging and drug delivery systems.
Industry
Industrially, this compound is used in the production of dyes and pigments for textiles, plastics, and inks. Its stability and vibrant color make it a preferred choice for various commercial applications.
作用机制
The mechanism of action of 5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate involves its interaction with specific molecular targets. In biological systems, the compound can intercalate into DNA, disrupting the normal function of nucleic acids. This intercalation can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound’s fluorescent properties allow it to act as a probe for detecting specific biomolecules and monitoring biological processes.
相似化合物的比较
Similar Compounds
- 5-Amino-9-(diethylamino)benzo(a)phenoxazin-7-ium sulfate
- 9-(Dimethylamino)-10-methyl-5H-benzo(a)phenoxazin-5-iminium chloride
Uniqueness
Compared to similar compounds, 5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium acetate exhibits unique properties such as higher fluorescence intensity and greater stability under various conditions. These characteristics make it particularly suitable for applications requiring high sensitivity and durability.
属性
CAS 编号 |
62332-09-6 |
|---|---|
分子式 |
C21H21N3O3 |
分子量 |
363.4 g/mol |
IUPAC 名称 |
(5-amino-10-methylbenzo[a]phenoxazin-9-ylidene)-dimethylazanium;acetate |
InChI |
InChI=1S/C19H17N3O.C2H4O2/c1-11-8-15-17(10-16(11)22(2)3)23-18-9-14(20)12-6-4-5-7-13(12)19(18)21-15;1-2(3)4/h4-10,20H,1-3H3;1H3,(H,3,4) |
InChI 键 |
HVWNFPVXUVUJRF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=CC1=[N+](C)C.CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


